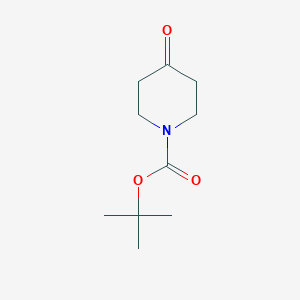

1-Boc-4-piperidone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUYFJUVMYHXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Record name | boc-4-piperidone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352875 | |

| Record name | 1-Boc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79099-07-3 | |

| Record name | tert-Butyl 4-oxopiperidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79099-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-4-piperidone CAS number and molecular weight

An In-Depth Technical Guide to 1-Boc-4-piperidone

For researchers, scientists, and professionals in drug development, this compound is a pivotal chemical intermediate. This guide provides a comprehensive overview of its core properties, applications, and handling protocols, ensuring its effective and safe utilization in the laboratory.

Core Chemical Properties

This compound, also known as N-Boc-4-piperidone or tert-butyl 4-oxo-1-piperidinecarboxylate, is a derivative of 4-piperidone (B1582916) featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[1][2][3] This Boc group is instrumental in synthetic chemistry, as it prevents the secondary amine from undergoing unwanted reactions, thereby allowing for selective modifications at other positions of the molecule.[4]

CAS Number: 79099-07-3[1][2][4][5][6]

Molecular Formula: C10H17NO3[1][2][5]

Molecular Weight: 199.25 g/mol [1][2][4][5]

The presence of the Boc protecting group makes this compound a versatile building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[4][7]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-oxopiperidine-1-carboxylate | [2][4] |

| Synonyms | N-Boc-4-piperidone, 1-tert-Butoxycarbonyl-4-piperidone | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [3][4][5] |

| Melting Point | 73-77 °C | [3][5][8][9] |

| Boiling Point | 289.8 °C at 760 mmHg | [5] |

| Density | 1.099 g/cm³ | [5] |

| Solubility | Soluble in methanol, slightly soluble in water | [3][5] |

| Flash Point | 129.1 °C | [5] |

| Hazard Codes | Xn, Xi | [3] |

| Risk Statements | R20/21/22, R36/37/38, R36/38 | [3][8] |

| Safety Statements | S24/25, S26, S36, S37/39 | [3][8] |

Applications in Synthesis

This compound is a key starting material in the synthesis of numerous biologically active compounds. Its utility stems from the piperidone core, a common scaffold in many pharmaceuticals, and the stability conferred by the Boc protecting group.

A primary application is in the preparation of substituted piperidines. A common synthetic transformation is reductive amination, where the ketone functional group is converted to a secondary or tertiary amine.

Experimental Protocol: Reductive Amination

The following is a generalized experimental protocol for the reductive amination of this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in the chosen solvent (DCM or DCE), add the amine (1.0-1.2 equivalents). If the amine is a salt, it may require prior neutralization.

-

Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.

-

Addition of Reducing Agent: Stir the mixture at room temperature for a period (typically 15-60 minutes) to allow for imine/iminium ion formation. Subsequently, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica (B1680970) gel to yield the desired N-Boc protected substituted piperidine.

This protocol provides a foundational method that can be adapted and optimized for specific amine substrates and reaction scales. Researchers should always consult relevant literature for specific examples and potential modifications.

References

- 1. This compound 98 79099-07-3 [sigmaaldrich.com]

- 2. Buy this compound | 79099-07-3 [smolecule.com]

- 3. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [amp.chemicalbook.com]

- 4. This compound | 79099-07-3 | Benchchem [benchchem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. chembk.com [chembk.com]

- 9. This compound 98 79099-07-3 [sigmaaldrich.com]

Technical Guide to the Physical Properties of N-Boc-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-4-piperidone, commonly referred to as N-Boc-4-piperidone, is a synthetic organic compound and a key intermediate in the synthesis of a wide range of pharmaceutical compounds and biologically active molecules.[1][2] Its piperidone core, protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile building block in medicinal chemistry and drug development.[3] A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the core physical and chemical properties of N-Boc-4-piperidone, detailed experimental protocols for their determination, and logical workflows relevant to its use.

Core Physical and Chemical Properties

The physical and chemical data for N-Boc-4-piperidone are summarized below. These properties are critical for designing reaction conditions, purification procedures, and for storage.

General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 73-77 °C | [1][4][5] |

| Boiling Point | 289.8 °C at 760 mmHg (estimated) | [2] |

| Density | 1.099 - 1.125 g/cm³ (estimated) | [1][2] |

| Refractive Index | 1.4610 - 1.481 (estimated) | [1][2] |

| Flash Point | 129.1 °C | [2] |

| pKa | -1.58 ± 0.20 (Predicted) | [1][2] |

| Water Solubility | Slightly soluble | [1][2][6] |

Molecular and Identification Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇NO₃ | [4][7][8] |

| Molecular Weight | 199.25 g/mol | [1][4][9] |

| CAS Number | 79099-07-3 | [1][4][7] |

| PubChem CID | 735900 | [9][10] |

| InChI Key | ROUYFJUVMYHXFJ-UHFFFAOYSA-N | [1][4][7] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC1 | [4][7][9] |

Solubility Data

The solubility of N-Boc-4-piperidone in various solvents is a critical parameter for its use in reactions and purification processes like crystallization and chromatography.

| Solvent | Solubility | Reference(s) |

| DMSO | Soluble (≥10 mg/mL) | [7] |

| Ethanol | Soluble (≥10 mg/mL) | [7] |

| Methanol | Soluble | [1][2] |

| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) | [7] |

| Water | Slightly soluble | [1][2] |

Spectral Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of N-Boc-4-piperidone.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For N-Boc-4-piperidone, the expected signals are:

-

A singlet corresponding to the nine protons of the tert-butyl (Boc) group.

-

Two triplets corresponding to the eight protons on the piperidine (B6355638) ring.

A reported ¹H NMR spectrum in CDCl₃ shows the following peaks: δ 3.71 (t, J=6.2Hz, 4H), 2.44 (t, J=6.2Hz, 4H), 1.49 (s, 9H).[11]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key expected peaks for N-Boc-4-piperidone include:

-

A strong absorption band for the ketone carbonyl (C=O) group.

-

Absorption bands for the urethane (B1682113) carbonyl (N-C=O) of the Boc group.

-

C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The exact mass is 199.120843 g/mol .[2][9]

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of a solid organic compound like N-Boc-4-piperidone are provided below. These are generalized protocols standard in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid melts.[12] A sharp melting point range is indicative of high purity.[13]

-

Sample Preparation: A small amount of dry, finely powdered N-Boc-4-piperidone is packed into a capillary tube to a height of 1-2 mm.[13]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in an automated melting point apparatus.[14] The heating block or oil bath is prepared.

-

Measurement: The sample is heated slowly (e.g., a ramp rate of 2 °C/min).[15] The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting point range.[13]

Solubility Determination

This protocol determines the solubility of the compound in various solvents.

-

Procedure: Approximately 25-50 mg of N-Boc-4-piperidone is placed in a small test tube.[16]

-

Solvent Addition: 0.75-1 mL of the chosen solvent (e.g., water, ethanol, DMSO) is added in portions while shaking or stirring vigorously.[16][17]

-

Observation: The compound is classified as soluble if it dissolves completely, sparingly soluble if a small portion dissolves, and insoluble if it does not dissolve.[17] For quantitative data, the amount of solute required to saturate a specific volume of solvent is measured.

FTIR Spectroscopy (Thin Solid Film or ATR)

This protocol is used to obtain an infrared spectrum of the compound.

-

Attenuated Total Reflectance (ATR) Method: This is a common and simple method requiring no sample preparation.[18]

-

Thin Solid Film Method:

-

A small amount of the solid is dissolved in a few drops of a volatile solvent like dichloromethane.[10]

-

A drop of this solution is placed on an IR-transparent salt plate (e.g., KBr).[10]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

The plate is placed in the sample holder of the FTIR spectrometer to obtain the spectrum.[10]

-

NMR Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation: 5-10 mg of N-Boc-4-piperidone is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[20] Tetramethylsilane (TMS) is often used as an internal standard.[8]

-

Data Acquisition: The NMR tube is placed in the spectrometer.

-

Experiment Execution: Standard 1D proton and carbon experiments are run. Instrument-specific parameters are optimized for resolution and signal-to-noise ratio.[20]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used for purity assessment and structural confirmation.

-

Sample Preparation: A dilute solution of N-Boc-4-piperidone is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10 µg/mL.[21]

-

Injection: A small volume (typically 1 µL) of the solution is injected into the GC.[22]

-

Separation: The compound travels through a capillary column, separating it from any impurities. The oven temperature is programmed to increase gradually to ensure good separation.[22]

-

Ionization and Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum.[9]

Mandatory Visualizations

Logical Workflow: Characterization of a Solid Organic Compound

The following diagram illustrates a typical workflow for the physical and structural characterization of a solid organic compound like N-Boc-4-piperidone.

Caption: Logical workflow for the characterization of a solid organic compound.

Experimental Workflow: Reductive Amination

N-Boc-4-piperidone is a common precursor for synthesizing 4-amino-piperidine derivatives via reductive amination. This is a key step in the synthesis of various active pharmaceutical ingredients, including precursors to fentanyl.[1][23]

Caption: Experimental workflow for the reductive amination of N-Boc-4-piperidone.

Safety and Handling

N-Boc-4-piperidone is classified as an irritant.[16] It may cause skin, eye, and respiratory tract irritation.[16][20] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[24] It should be used in a well-ventilated area or a fume hood.[20] For storage, it should be kept in a tightly closed container in a dry, cool, and dark place.[1] Incompatible materials include strong acids and oxidizing agents.[20][24]

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. memphis.edu [memphis.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. azolifesciences.com [azolifesciences.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. davjalandhar.com [davjalandhar.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.ws [chem.ws]

- 18. jascoinc.com [jascoinc.com]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. benchchem.com [benchchem.com]

- 21. uoguelph.ca [uoguelph.ca]

- 22. 2.6. Gas Chromatography-Mass Spectrometry [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. drawellanalytical.com [drawellanalytical.com]

A Comprehensive Technical Guide to the Solubility of 1-Boc-4-piperidone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-butoxycarbonyl-4-piperidone, commonly known as 1-Boc-4-piperidone, is a vital synthetic intermediate in the development of a wide array of pharmaceutical compounds. Its piperidine (B6355638) core is a prevalent scaffold in many biologically active molecules. A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products. This technical guide provides a detailed overview of the solubility of this compound, methods for its determination, and its role in synthetic pathways.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 79099-07-3 | |

| Molecular Formula | C₁₀H₁₇NO₃ | |

| Molecular Weight | 199.25 g/mol | |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 73-77 °C |

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, semi-quantitative data and qualitative descriptions provide valuable insights into its solubility.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solvent Class | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (≥10 mg/mL) | [2] |

| Ethanol | Polar Protic | Soluble (≥10 mg/mL) | [2] |

| Methanol | Polar Protic | Soluble | [1] |

| Dichloromethane (DCM) | Halogenated | Soluble (inferred from use as a reaction solvent) | [3] |

| Water | Aqueous | Slightly soluble | [1] |

| PBS (pH 7.2) | Aqueous Buffer | Sparingly soluble (1-10 mg/mL) | [2] |

The Boc-protecting group imparts a degree of lipophilicity to the molecule, while the ketone and carbamate (B1207046) functionalities introduce polarity, allowing for solubility in a range of organic solvents. Its limited solubility in aqueous solutions is a critical consideration for downstream applications, including work-up procedures and formulation.

Experimental Protocol for Determining Solubility

For researchers requiring precise quantitative solubility data, the gravimetric method offers a reliable and straightforward approach. The following is a generalized protocol that can be adapted for the determination of this compound solubility in a specific organic solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Transfer a precise volume of the clear filtrate into a pre-weighed evaporation dish.

-

Record the exact weight of the filtrate.

-

Evaporate the solvent from the dish using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

-

Calculation:

-

Weigh the evaporation dish containing the dried solute.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

-

The solubility can be expressed in various units, such as g/100 mL or mg/mL.

-

Calculation Formula:

Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of filtrate in mL) x 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Synthetic Pathway Involving this compound

This compound is a key precursor in the synthesis of fentanyl and its analogs. The following diagram outlines a simplified synthetic route.

Caption: Simplified Synthetic Route to Fentanyl.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully elucidated in scientific literature, the available information indicates its good solubility in common polar organic solvents and limited solubility in aqueous media. For applications requiring precise solubility values, the provided gravimetric method offers a robust experimental protocol. A thorough understanding of the solubility of this key intermediate is crucial for the efficient and successful development of novel pharmaceutical agents.

References

An In-Depth Technical Guide to the Structural Analysis and Conformation of 1-Boc-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-piperidone is a pivotal building block in medicinal chemistry, serving as a precursor in the synthesis of a multitude of pharmaceutical agents.[1] Its conformational landscape plays a crucial role in determining the stereochemical outcome of its reactions and the biological activity of its derivatives. This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound, integrating data from X-ray crystallography of a closely related analogue, detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, and a step-by-step workflow for Density Functional Theory (DFT) calculations.

Introduction

The piperidine (B6355638) scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of 4-piperidone (B1582916) yields this compound, a versatile intermediate that allows for controlled and selective chemical transformations.[1] Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for rational drug design and the synthesis of complex molecular architectures. The six-membered piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. However, the presence of the bulky Boc group and the carbonyl function at the 4-position introduces specific conformational preferences that will be elucidated in this guide.

Structural Analysis via X-ray Crystallography

While a crystal structure for this compound is not publicly available, the crystallographic data of the closely related compound, 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid, provides valuable insights into the bond lengths, bond angles, and torsional angles of the N-Boc protected piperidine ring in a chair conformation.[2] The analysis of this structure reveals the key geometric parameters that define the shape and rigidity of the core scaffold.

Tabulated Crystallographic Data

The following tables summarize the key structural parameters obtained from the crystallographic information file (CIF) of 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid.

Table 1: Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C2 | 1.481 |

| N1 | C6 | 1.482 |

| N1 | C7 (Boc) | 1.472 |

| C2 | C3 | 1.524 |

| C3 | C4 | 1.523 |

| C4 | C5 | 1.525 |

| C5 | C6 | 1.523 |

| C4 | C11 (COOH) | 1.522 |

| C7 | O1 (Boc C=O) | 1.215 |

| C7 | O2 (Boc O-tBu) | 1.341 |

Table 2: Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | N1 | C6 | 112.4 |

| C2 | N1 | C7 | 122.1 |

| C6 | N1 | C7 | 125.4 |

| N1 | C2 | C3 | 110.5 |

| C2 | C3 | C4 | 111.1 |

| C3 | C4 | C5 | 109.8 |

| C4 | C5 | C6 | 111.0 |

| C5 | C6 | N1 | 110.6 |

| O1 | C7 | N1 | 124.7 |

| O1 | C7 | O2 | 125.8 |

| N1 | C7 | O2 | 109.5 |

Table 3: Selected Torsional Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |

| C6 | N1 | C2 | C3 | -55.8 |

| N1 | C2 | C3 | C4 | 54.8 |

| C2 | C3 | C4 | C5 | -55.5 |

| C3 | C4 | C5 | C6 | 56.4 |

| C4 | C5 | C6 | N1 | -56.5 |

| C5 | C6 | N1 | C2 | 56.7 |

Conformational Analysis in Solution by NMR Spectroscopy

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For this compound, temperature-dependent 1H NMR spectroscopy can be employed to study the equilibrium between different conformers.

Experimental Protocol: Temperature-Dependent 1H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.

-

Initial Spectrum Acquisition: Acquire a standard 1H NMR spectrum at room temperature (298 K) to serve as a reference.

-

Variable Temperature Experiments: Gradually decrease the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum. Continue this process until significant broadening or splitting of signals is observed, which indicates the slowing of conformational exchange on the NMR timescale.

-

Data Analysis: Analyze the changes in chemical shifts, coupling constants, and signal multiplicity as a function of temperature. The coalescence temperature (Tc), where two exchanging signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the conformational change (e.g., ring inversion).

Computational Structural Analysis with Density Functional Theory (DFT)

DFT calculations provide a theoretical framework to investigate the relative energies of different conformers and to corroborate experimental findings.

Experimental Protocol: DFT Calculations

-

Conformational Search: Perform a conformational search using a lower-level computational method (e.g., molecular mechanics with the MMFF94 force field) to identify all possible low-energy conformers of this compound.

-

Geometry Optimization: For each identified conformer, perform a full geometry optimization using a DFT method with a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This will determine the minimum energy structure for each conformer.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

Energy Analysis: Compare the relative energies of the optimized conformers to determine the most stable conformation.

-

NMR Chemical Shift Prediction: The optimized geometries can be used to predict 1H and 13C NMR chemical shifts, which can then be compared to experimental data for further validation of the conformational assignment.

Logical Workflow for Structural Analysis

The comprehensive structural analysis of this compound involves a synergistic approach combining experimental and computational techniques. The following diagram illustrates a logical workflow for this process.

Synthesis and Purification Workflow

The synthesis of this compound is a common procedure in organic synthesis laboratories. The following diagram outlines a typical workflow for its preparation and purification.

Conclusion

The structural and conformational analysis of this compound is crucial for its effective utilization in drug discovery and organic synthesis. This guide has provided a comprehensive overview of the key analytical techniques and computational methods employed for this purpose. The piperidine ring of this compound adopts a stable chair conformation, with the bulky Boc group influencing the local geometry and conformational dynamics. By integrating data from X-ray crystallography, NMR spectroscopy, and DFT calculations, a detailed understanding of the three-dimensional structure of this important synthetic intermediate can be achieved, enabling the design and synthesis of novel and potent pharmaceutical agents.

References

The Strategic Importance of Boc Protection in Piperidone Chemistry

An In-depth Technical Guide on the Role of the Boc Protecting Group in Piperidone Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the chemistry of piperidones. Its strategic application allows for the selective manipulation of functional groups, paving the way for the efficient synthesis of complex molecules, especially in the realm of pharmaceutical development. This technical guide provides a comprehensive overview of the role of the Boc protecting group in piperidone chemistry, detailing its introduction, the reactivity of the protected intermediate, and its subsequent removal.

The piperidine (B6355638) ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] However, the secondary amine within the piperidone structure is a reactive nucleophile and base, which can lead to undesired side reactions during synthesis. The introduction of the Boc group temporarily masks the reactivity of the piperidine nitrogen, allowing for selective chemical transformations at other positions of the ring, most notably the ketone functionality.[3]

The advantages of using the Boc protecting group in piperidone chemistry include:

-

Enhanced Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those involving bases, nucleophiles, and many reducing agents.[4]

-

Chemoselectivity: By protecting the nitrogen, reactions can be directed specifically to the carbonyl group of the piperidone, such as nucleophilic additions and reductive aminations.[5]

-

Facile Removal: The Boc group can be readily and cleanly removed under mild acidic conditions, which are often compatible with other functional groups present in the molecule.[6]

This strategic protection-deprotection sequence is instrumental in multi-step syntheses, streamlining reaction pathways and improving overall yields.[3]

Experimental Protocols and Quantitative Data

Boc Protection of 4-Piperidone (B1582916)

The most common method for the synthesis of N-Boc-4-piperidone involves the reaction of 4-piperidone with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Experimental Protocol: Synthesis of N-Boc-4-piperidone [3]

-

To a stirring solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in methanol (B129727), add triethylamine (B128534) (1.45 eq) and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.28 eq) in portions over a 5-minute period, followed by 4-dimethylaminopyridine (B28879) (DMAP) (0.02 eq).

-

Stir the solution at ambient temperature for 20 hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the crude product in dichloromethane (B109758).

-

Wash the organic phase with 2M HCl, saturated Na₂CO₃, and saturated NaCl.

-

Dry the organic layer over Na₂SO₄, filter, and evaporate to dryness to yield N-Boc-4-piperidone.

Table 1: Quantitative Data for the Synthesis of N-Boc-4-piperidone

| Starting Material | Reagents | Base | Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

| 4-Piperidone Monohydrate HCl | Di-tert-butyl dicarbonate | Triethylamine | DMAP | Methanol | 20 | 20 | Quantitative | [3] |

| 4-Hydroxy Piperidine | Di-tert-butyl dicarbonate | Potassium Carbonate | - | Methanol | 6-8 | 25-30 | High | [7] |

Reactions of N-Boc-4-piperidone: Reductive Amination

With the nitrogen protected, the carbonyl group of N-Boc-4-piperidone is available for a variety of transformations. Reductive amination is a key reaction to introduce substituents at the 4-position, a crucial step in the synthesis of many pharmaceutical agents, including fentanyl precursors.[8]

Experimental Protocol: Reductive Amination of N-Boc-4-piperidone with Aniline (B41778) [8]

-

Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane and cool in an ice bath.

-

Add sodium triacetoxyborohydride (B8407120) (STAB) (1.5 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Dilute the mixture with 2M aqueous NaOH and stir for 1 hour.

-

Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent to provide tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Table 2: Quantitative Data for Reductive Amination of N-Boc-4-piperidone

| Amine | Reducing Agent | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

| Aniline | Sodium triacetoxyborohydride | Dichloromethane | 16 | Room Temp. | Not specified | [8] |

| n-Dodecylamine | Sodium triacetoxyborohydride | THF | Not specified | Room Temp. | 90 | [5] |

| 4-Nitroaniline | Sodium triacetoxyborohydride | Dichloromethane | 16 | Room Temp. | Not specified | [9] |

Deprotection of the Boc Group

The final step in many synthetic sequences is the removal of the Boc group to liberate the free piperidine amine for subsequent reactions or to yield the final product. This is typically achieved under acidic conditions.

Experimental Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [2][10]

-

Dissolve the N-Boc protected piperidine derivative (1.0 eq) in anhydrous DCM (0.1-0.2 M).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA (typically 20-50% v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure.

-

For isolation of the free amine, carefully add a saturated aqueous NaHCO₃ solution to the residue until the pH is basic, then extract with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.

Experimental Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane [8][11]

-

Dissolve the N-Boc protected piperidine derivative (1.0 eq) in 1,4-dioxane.

-

Add a solution of 4M HCl in dioxane (e.g., 2-4 equivalents).

-

Stir the mixture at room temperature for 2-16 hours.

-

Remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected piperidine.

Table 3: Quantitative Data for N-Boc Deprotection

| Substrate | Acid/Reagent | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

| tert-Butyl 4-(phenyl(propionyl)amino)piperidine-1-carboxylate | 4M HCl (aqueous) | 1,4-Dioxane | 4 | Room Temp. | Not specified | [8] |

| Various N-Boc amino acids and peptides | 4M HCl | 1,4-Dioxane | 0.5 | Room Temp. | High | [12] |

| N-Boc-protected aliphatic amines | Choline chloride/p-toluenesulfonic acid DES | - | 0.25 | Room Temp. | ~99 | [13] |

| N-Boc imidazole | - | Trifluoroethanol | 1 | 150 | 98 | [6] |

Spectroscopic Data of N-Boc-4-piperidone

Accurate characterization of N-Boc-4-piperidone is crucial for quality control in synthetic processes.

Table 4: Spectroscopic Data for N-Boc-4-piperidone

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.71 (t, J=6.2Hz, 4H), 2.44 (t, J=6.2Hz, 4H), 1.49 (s, 9H) | [3] |

| ¹³C NMR | Not explicitly found in the provided search results. | |

| Mass Spec. (EI) | Molecular Weight: 199.25 | [14] |

| CAS Number | 79099-07-3 | [15] |

Mandatory Visualizations

Caption: General workflow for the use of Boc-protected piperidone in synthesis.

Caption: Mechanism of Boc protection of the piperidone nitrogen.

Caption: Acid-catalyzed deprotection mechanism of the N-Boc group.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of piperidone-containing molecules, enabling a level of control and selectivity that is critical for the development of complex chemical entities. Its robustness, coupled with the mild conditions required for its removal, ensures its continued prominence in both academic research and industrial drug development. The protocols and data presented herein provide a foundational guide for the effective application of Boc-protected piperidones in organic synthesis.

References

- 1. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 4. Buy 1-Boc-4-piperidone | 79099-07-3 [smolecule.com]

- 5. This compound | 79099-07-3 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc Deprotection - HCl [commonorganicchemistry.com]

- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]

- 15. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Complex Synthesis: A Technical Guide to 1-Boc-4-piperidone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 1-Boc-4-piperidone as a Precursor in Organic Synthesis.

Introduction

This compound, also known as N-(tert-Butoxycarbonyl)-4-piperidone, is a highly versatile synthetic intermediate that has become indispensable in the fields of medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a piperidine (B6355638) ring with a ketone at the 4-position and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, offers a unique combination of stability and reactivity.[1][2] The Boc group masks the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions and allowing for selective transformations at the carbonyl group.[1] This "masked precursor" strategy simplifies complex synthetic pathways, leading to higher yields and cleaner reaction profiles.[1][2] The piperidine scaffold itself is a prevalent motif in numerous biologically active compounds and approved drugs, highlighting the importance of precursors like this compound in drug discovery.[2] This technical guide provides a comprehensive overview of the key reactions, experimental protocols, and applications of this compound in modern organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 79099-07-3 |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| Melting Point | 73-77 °C |

| Appearance | White to slightly yellow crystalline powder |

| Solubility | Soluble in methanol (B129727) and other common organic solvents |

Core Synthetic Transformations

The reactivity of this compound is dominated by its two key functional groups: the ketone at the C4 position and the Boc-protected amine. This allows for a wide array of chemical transformations to build molecular complexity.

Reactions at the Carbonyl Group

The ketone functionality is a versatile handle for introducing a variety of substituents at the 4-position of the piperidine ring.

Reductive Amination: This is one of the most crucial reactions of this compound, enabling the synthesis of 4-aminopiperidine (B84694) derivatives which are key building blocks for many pharmaceutical agents.[2][3] The reaction typically proceeds via the formation of an imine or enamine intermediate, followed by reduction.[3] Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reducing agent for this transformation due to its mildness and high selectivity.[2][3]

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an exocyclic double bond, providing access to 4-alkylidene-piperidine derivatives.[4] These intermediates can be further functionalized, for example, through hydrogenation or epoxidation.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group yields tertiary alcohols.[5] These alcohols can then be used in subsequent reactions, such as dehydration to form alkenes or as nucleophiles themselves.

Aldol (B89426) Condensation: Base- or acid-catalyzed aldol condensation with other carbonyl-containing compounds can be used to form α,β-unsaturated ketones, further extending the carbon skeleton.[3]

Deprotection of the Boc Group

The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dioxane.[6] This unmasks the secondary amine, which can then participate in a variety of coupling reactions, such as amidation, alkylation, or arylation.

Applications in Drug Discovery and Development

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. This compound serves as a key starting material for the synthesis of a diverse range of therapeutic agents.

Opioid Analgesics: this compound is a well-known precursor in the synthesis of fentanyl and its analogues.[6][7][8] The synthesis involves a key reductive amination step to introduce the aniline (B41778) moiety.[6]

Kinase Inhibitors: The piperidine scaffold is frequently incorporated into kinase inhibitors to modulate their pharmacokinetic properties.[9] this compound and its derivatives are used in the synthesis of inhibitors for various kinases, including Pim-1 kinase, which is a target in oncology.[2][9]

GPCR Ligands: Many G protein-coupled receptor (GPCR) ligands feature a piperidine core.[10] The versatility of this compound allows for the synthesis of diverse libraries of compounds for screening against GPCR targets.

Spirocyclic Compounds: this compound is a valuable starting material for the synthesis of spirocyclic compounds, which are of increasing interest in drug discovery due to their rigid, three-dimensional structures.[11]

Quantitative Data Presentation

The following tables summarize quantitative data for some of the key reactions involving this compound.

Table 1: Reductive Amination of this compound

| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| Aniline | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (B109758) | 16 | Not specified, used in multi-step synthesis | |

| n-Dodecylamine | Sodium Triacetoxyborohydride (STAB) | Not specified | Not specified | 90 | |

| 4-Fluoroaniline | Sodium Cyanoborohydride | Not specified | Not specified | Good | [3] |

Table 2: Catalytic Hydrogenation of this compound

| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

| 5% Pd/C | 0.1 equiv | Methanol | 50-60 | 0.1-0.5 | 1 | 96 | [1] |

Table 3: Synthesis of Fentanyl Intermediate via Reductive Amination

| Reactants | Reagents | Solvent | Time (h) | Product |

| This compound, Aniline | Sodium Triacetoxyborohydride, Acetic Acid | Dichloromethane | 16 | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate |

Experimental Protocols

Protocol 1: Reductive Amination for the Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate[4]

-

Dissolve this compound (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of dichloromethane in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise while stirring.

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Dilute the mixture with 15 mL of aqueous 2M NaOH and stir for 1 hour.

-

Transfer the mixture to a separatory funnel, shake, and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Catalytic Hydrogenation to N-Boc-4-hydroxypiperidine[1]

-

Ensure a hydrogenation reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen).

-

Under an inert atmosphere, charge the reactor with N-Boc-4-piperidone and methanol. Agitate until the substrate is fully dissolved.

-

Carefully add 5% Pd/C catalyst to the reaction mixture.

-

Purge the reactor with hydrogen gas.

-

Pressurize the vessel to 0.1–0.5 MPa and heat the mixture to 50–60°C with vigorous stirring.

-

Monitor the reaction progress by hydrogen uptake or TLC. The reaction is typically complete within 1 hour.

-

Once complete, cool the reactor to room temperature, vent the excess hydrogen, and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-hydroxypiperidine.

Protocol 3: General Procedure for Wittig Reaction (Adapted)[12]

-

To a stirred suspension of the appropriate phosphonium (B103445) salt (1.2 eq) in a suitable anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere, add a strong base (e.g., n-BuLi or NaH) at the appropriate temperature (e.g., -78 °C to 0 °C) to generate the ylide.

-

Stir the mixture for 30-60 minutes.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 4-alkylidene-piperidine derivative.

Protocol 4: General Procedure for Grignard Reaction (Adapted)[5]

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings.

-

Add a small amount of a solution of the appropriate alkyl or aryl halide in anhydrous THF to initiate the reaction.

-

Once the reaction has started, add the remaining halide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the tertiary alcohol.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 79099-07-3 | Benchchem [benchchem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 10. One-pot synthesis of functionalized piperid-4-ones: a four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2][3][4] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][5]

-

Basicity : The nitrogen atom within the piperidine ring is basic, with a pKa of the conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

-

Conformational Flexibility : The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.

-

Lipophilicity and Solubility : The piperidine ring itself possesses a balance of lipophilic and hydrophilic character, contributing to favorable absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of various substituents on the ring allows for fine-tuning of these properties to optimize drug-likeness.[5]

-

Stereochemistry : The presence of chiral centers in substituted piperidines allows for the exploration of three-dimensional space, which can lead to enhanced biological activity, improved selectivity, and reduced off-target effects.[6]

Therapeutic Applications of Piperidine-Containing Drugs

Piperidine derivatives have demonstrated a remarkable range of pharmacological activities, leading to their use in treating a wide spectrum of diseases.[3][7] More than twenty classes of pharmaceuticals incorporate the piperidine scaffold, and it is estimated that over 10% of FDA-approved small-molecule drugs contain this versatile ring system.[8][9]

Central Nervous System (CNS) Disorders

The piperidine scaffold is particularly prominent in drugs targeting the central nervous system. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters has made it a valuable tool in the development of treatments for neurological and psychiatric conditions.

A notable example is Donepezil (B133215) , an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1][8][10][11] By reversibly inhibiting the enzyme responsible for the breakdown of acetylcholine (B1216132), donepezil increases the levels of this neurotransmitter in the brain, leading to improvements in cognitive function.[1][8][10][11]

Methylphenidate , another widely prescribed CNS drug containing a piperidine ring, is used to treat Attention Deficit Hyperactivity Disorder (ADHD). It functions as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft.

| Drug | Target | Kᵢ (nM) | Indication |

| Donepezil | Acetylcholinesterase | - (IC₅₀ = 23 nM) | Alzheimer's Disease |

| Methylphenidate | Dopamine Transporter (DAT) | 84 | ADHD |

| Norepinephrine Transporter (NET) | 514 | ADHD | |

| Serotonin (B10506) Transporter (SERT) | >1000 | ADHD | |

| Haloperidol | Sigma-1 Receptor (S1R) | 2.5 | Schizophrenia |

Table 1: Binding affinities of selected piperidine-containing CNS drugs.

Oncology

In the field of oncology, piperidine derivatives have emerged as potent anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation. A significant number of these compounds function by modulating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer.[12][13]

| Drug/Compound | Target | IC₅₀ (nM) | Cancer Cell Line |

| Copanlisib | PI3Kα | 0.5 | - |

| PI3Kδ | 0.7 | - | |

| Pilaralisib | PI3Kα | 1.9 | - |

| Gedatolisib | PI3Kα | 0.4 | - |

| PI3Kγ | 0.4 | - | |

| mTOR | 1.6 | - | |

| Buparlisib | PI3Kα | 52 | - |

| PI3Kβ | 166 | - | |

| PI3Kγ | 116 | - | |

| PI3Kδ | 262 | - | |

| Idelalisib | PI3Kδ | 2.5 | - |

| Raloxifene | - | 2160 | MCF7 (Breast) |

| Lasofoxifene (B133805) | - | 2880 | MCF7 (Breast) |

Table 2: Inhibitory concentrations of selected piperidine-containing anticancer agents.[11][14][15][16]

Infectious Diseases

The piperidine scaffold has also been successfully incorporated into antiviral therapies, most notably in the development of HIV entry inhibitors. Maraviroc (B1676071) , a CCR5 antagonist, is a prime example. It allosterically binds to the CCR5 co-receptor on host cells, inducing a conformational change that prevents the HIV-1 envelope protein gp120 from binding, thereby blocking viral entry.[2][3][7][9][17]

| Drug | Target | IC₅₀ (nM) | Assay |

| Maraviroc | CCR5 | 2.0 | [³H]Maraviroc binding |

| Aplaviroc | CCR5 | 0.9 | [¹²⁵I]MIP-1β binding |

| Vicriviroc | CCR5 | 0.5 | [¹²⁵I]RANTES binding |

Table 3: Inhibitory concentrations of selected piperidine-containing CCR5 antagonists.

Key Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of piperidine-containing drugs stems from their ability to modulate specific biological pathways. The following diagrams, rendered in DOT language, illustrate the mechanisms of action for key examples.

Acetylcholinesterase Inhibition by Donepezil

Donepezil inhibits acetylcholinesterase, increasing acetylcholine levels.

CCR5 Antagonism by Maraviroc

Maraviroc allosterically binds to CCR5, preventing HIV entry.

PI3K/Akt Pathway Inhibition

Piperidine-based inhibitors block the PI3K/Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of piperidine-containing compounds.

Synthesis of Piperidine Derivatives via Catalytic Hydrogenation of Pyridines

This protocol describes a general procedure for the reduction of a substituted pyridine (B92270) to the corresponding piperidine using a heterogeneous catalyst.

Materials:

-

Substituted pyridine

-

Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

-

Ethanol or acetic acid (solvent)

-

Hydrogen gas

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 eq) in the chosen solvent (e.g., ethanol).

-

Carefully add the catalyst (5-10 mol% Pd/C or 1-5 mol% PtO₂).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Agitate the mixture at room temperature or with gentle heating until hydrogen uptake ceases (monitor by pressure drop).

-

Carefully vent the excess hydrogen and purge the vessel with inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude piperidine derivative.

-

Purify the product by distillation or column chromatography as required.

Workflow for the catalytic hydrogenation of pyridine.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory activity of compounds against AChE.[5][18][19][20][21][22][23]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compound (inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound dilution to each well.

-

Add the AChE enzyme solution to each well (except for the blank).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.[21]

Principle of the Ellman's assay for AChE activity.

Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxic effects of potential anticancer agents on cancer cell lines.[24][25][26][27][28]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Workflow for a typical MTT cell viability assay.

Conclusion

The piperidine scaffold is undeniably a privileged structure in medicinal chemistry, with a rich history and a vibrant future. Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating infectious diseases and cancer, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. myexperiment.org [myexperiment.org]

- 19. scribd.com [scribd.com]

- 20. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. japsonline.com [japsonline.com]

- 24. benchchem.com [benchchem.com]

- 25. scispace.com [scispace.com]

- 26. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

The Versatile Hub: A Technical Guide to the Synthesis of Nitrogen-Containing Heterocycles from 1-Boc-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-butoxycarbonyl-4-piperidone (1-Boc-4-piperidone) has emerged as a pivotal and versatile starting material in the synthesis of a diverse array of nitrogen-containing heterocycles. Its readily available nature, coupled with the stability afforded by the Boc protecting group and the reactivity of the C-4 ketone, makes it an ideal scaffold for constructing complex molecular architectures relevant to medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for transforming this compound into a variety of heterocyclic systems, including pyridines, pyrimidines, pyrazoles, indoles, thiazoles, and spiro-heterocycles. This document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate synthetic pathways and workflows, serving as a valuable resource for researchers in the field.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of pharmaceuticals, agrochemicals, and natural products. The piperidine (B6355638) ring, in particular, is a prevalent feature in many biologically active compounds. This compound serves as a strategic precursor, allowing for controlled and selective transformations at the ketone functionality, while the Boc group can be readily removed under acidic conditions to enable further derivatization of the piperidine nitrogen. This guide will explore key synthetic routes branching from this central building block.

Synthetic Pathways Overview

The C-4 carbonyl group of this compound is the primary site for a multitude of chemical transformations, including condensations, multicomponent reactions, and cycloadditions, leading to a wide range of heterocyclic cores. The following diagram provides a high-level overview of the synthetic possibilities.

Caption: Overview of synthetic routes to nitrogen-containing heterocycles from this compound.

Synthesis of Six-Membered Heterocycles

Pyridines

The construction of the pyridine (B92270) ring from this compound can be achieved through multicomponent reactions such as the Hantzsch pyridine synthesis. This reaction typically involves the condensation of a β-ketoester, an aldehyde (or in this case, a ketone), and ammonia.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), ethyl acetoacetate (B1235776) (2.0 eq.), and a selected aldehyde (1.0 eq.) in ethanol (B145695).

-

Addition of Ammonia Source: Add ammonium (B1175870) acetate (B1210297) (1.2 eq.) to the mixture.

-

Reaction Conditions: Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the product often precipitates. The solid is collected by filtration and washed with cold ethanol. Further purification can be achieved by recrystallization or column chromatography.

| Aldehyde | β-Ketoester | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Ethanol | 8 | 75 |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | Methanol | 10 | 72 |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ethanol | 6 | 81 |

Table 1: Synthesis of piperidine-fused dihydropyridines via Hantzsch-type reaction.

Pyrimidines

Pyrimidines can be synthesized from this compound through condensation reactions with amidines (Pinner synthesis) or with reagents like guanidine, which provide the N-C-N fragment required for the pyrimidine (B1678525) ring.

-

Formation of an Intermediate: To a solution of this compound (1.0 eq.) in an appropriate solvent like ethanol, add a base such as sodium ethoxide. Then, add a suitable reagent to introduce a reactive group at the 3-position, for instance, through a Claisen condensation with diethyl oxalate.

-

Cyclization: To the solution of the intermediate, add guanidine hydrochloride (1.1 eq.) and continue to reflux for 4-8 hours.

-

Work-up and Purification: Neutralize the reaction mixture with a mild acid and extract the product with an organic solvent. The crude product is then purified by column chromatography.

| Intermediate Precursor | Amidine Source | Solvent | Time (h) | Yield (%) |

| 3-Oxo-piperidine-4-carboxylate | Guanidine HCl | Ethanol | 6 | 68 |

| 3-Formyl-1-Boc-4-piperidone | Benzamidine HCl | DMF | 8 | 65 |

Table 2: Synthesis of piperidine-fused pyrimidines.

Synthesis of Five-Membered Heterocycles

Pyrazoles

The synthesis of pyrazoles from this compound is a straightforward process involving condensation with hydrazine or its derivatives.

-

Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (1.2 eq.) dropwise to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: The product often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

| Hydrazine Derivative | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Hydrazine hydrate | Ethanol | 2 | 92 | | Phenylhydrazine (B124118) | Ethanol | 4 | 88 |

Table 3: Synthesis of spiro-pyrazoles from this compound.

Indoles

The Fischer indole synthesis provides a classic route to indoles. This reaction involves the acid-catalyzed rearrangement of an arylhydrazone, which can be formed in situ from this compound and a substituted phenylhydrazine.

-

Hydrazone Formation: In a flask, dissolve this compound (1.0 eq.) and a substituted phenylhydrazine hydrochloride (1.1 eq.) in a suitable solvent such as acetic acid or ethanol.

-

Cyclization: Heat the mixture to reflux for 2-6 hours. An acid catalyst like polyphosphoric acid (PPA) or zinc chloride can be added to facilitate the cyclization.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-water and neutralize with a base. The precipitated product is filtered, washed with water, and purified by recrystallization or column chromatography.

| Phenylhydrazine Derivative | Catalyst | Solvent | Time (h) | Yield (%) |

| Phenylhydrazine HCl | PPA | Acetic Acid | 4 | 78 |

| 4-Methoxyphenylhydrazine HCl | ZnCl2 | Ethanol | 6 | 75 |

Table 4: Synthesis of piperidine-fused indoles via Fischer indole synthesis.

Thiophenes and Thiazoles

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. While direct examples with this compound are less common, the reaction with N-benzyl-4-piperidone suggests its feasibility.[1] The Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thiourea, can also be adapted.

-

Reaction Mixture: To a mixture of this compound (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a base such as morpholine (B109124) or piperidine.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-8 hours.

-

Work-up and Purification: The product usually precipitates upon cooling. It is then filtered, washed with cold ethanol, and can be recrystallized for further purification.

| Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) |

| Malononitrile | Morpholine | Ethanol | 4 | 85 |

| Ethyl cyanoacetate | Piperidine | Methanol | 6 | 80 |

Table 5: Gewald synthesis of piperidine-fused 2-aminothiophenes.

Synthesis of Spiro-Heterocycles

This compound is an excellent starting material for the synthesis of spiro-heterocycles, where the C-4 carbon of the piperidine ring is the spiro center. A notable example is the synthesis of spiro-oxindoles.

Experimental Workflow: Synthesis of Spiro-oxindoles

References

The Nucleophilic Heart of a Versatile Building Block: A Technical Guide to the Carbonyl Reactivity of 1-Boc-4-piperidone

For Researchers, Scientists, and Drug Development Professionals